molecular formula C9H8ClN3 B7964956 4-Chloro-6-methylquinazolin-2-amine

4-Chloro-6-methylquinazolin-2-amine

Cat. No.: B7964956
M. Wt: 193.63 g/mol
InChI Key: GIUGZAASFNBKON-UHFFFAOYSA-N
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Description

4-Chloro-6-methylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methylquinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chloro-6-methylbenzonitrile with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methylquinazolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

4-Chloro-6-methylquinazolin-2-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methylquinazolin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: The parent compound with a broad spectrum of biological activities.

    4-Chloroquinazoline: Similar structure but lacks the methyl group, which may affect its activity.

    6-Methylquinazoline: Lacks the chloro group, leading to different chemical properties.

Uniqueness

4-Chloro-6-methylquinazolin-2-amine is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and biological activity. This dual substitution pattern can enhance its potential as a therapeutic agent compared to its unsubstituted or singly substituted counterparts.

Properties

IUPAC Name

4-chloro-6-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(10)13-9(11)12-7/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUGZAASFNBKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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